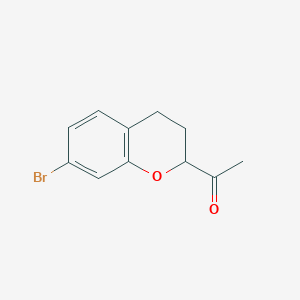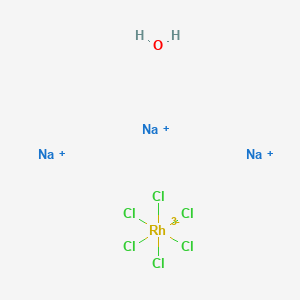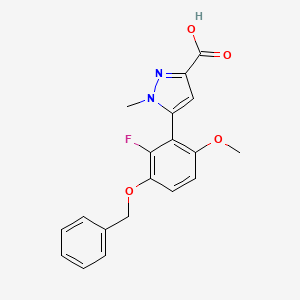
5-(3-(Benzyloxy)-2-fluoro-6-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-(Benzyloxy)-2-fluoro-6-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a benzyloxy group, a fluorine atom, and a methoxy group attached to a phenyl ring, along with a pyrazole ring and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(Benzyloxy)-2-fluoro-6-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with the appropriate substituted benzene derivative, which undergoes a series of reactions including nitration, reduction, and substitution to introduce the benzyloxy, fluoro, and methoxy groups. The pyrazole ring is then formed through cyclization reactions involving hydrazine derivatives and suitable carbonyl compounds. Finally, the carboxylic acid group is introduced through oxidation or carboxylation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry may be employed to enhance efficiency and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
5-(3-(Benzyloxy)-2-fluoro-6-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Halogen atoms can be substituted with other nucleophiles under suitable conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction of nitro groups results in amines .
Wissenschaftliche Forschungsanwendungen
5-(3-(Benzyloxy)-2-fluoro-6-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism of action of 5-(3-(Benzyloxy)-2-fluoro-6-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it may bind to active sites of enzymes, blocking their activity and affecting metabolic processes. The exact molecular targets and pathways depend on the specific application and biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5-Oxooxazolidin-4-yl)acetic Acid Derivatives: These compounds share structural similarities and are used in the synthesis of peptide derivatives.
Phenylboronic Acid Derivatives: These compounds have similar functional groups and are used in various organic reactions.
Uniqueness
Its structure allows for versatile chemical modifications, making it a valuable compound in research and industrial applications .
Eigenschaften
Molekularformel |
C19H17FN2O4 |
|---|---|
Molekulargewicht |
356.3 g/mol |
IUPAC-Name |
5-(2-fluoro-6-methoxy-3-phenylmethoxyphenyl)-1-methylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C19H17FN2O4/c1-22-14(10-13(21-22)19(23)24)17-15(25-2)8-9-16(18(17)20)26-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,23,24) |
InChI-Schlüssel |
MDCKDORXMPXLIU-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CC(=N1)C(=O)O)C2=C(C=CC(=C2F)OCC3=CC=CC=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


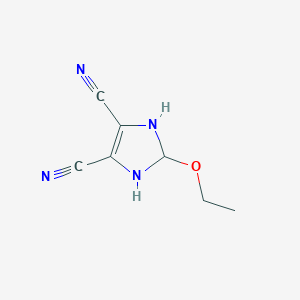
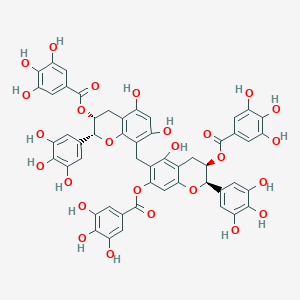
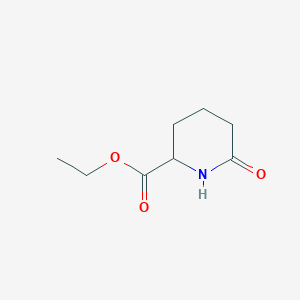
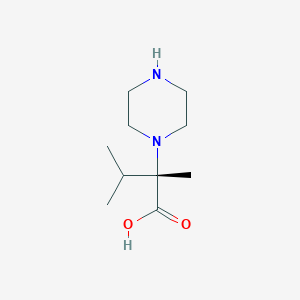
![4,4,5,5-Tetramethyl-2-(phenanthro[3,2-b]benzofuran-11-yl)-1,3,2-dioxaborolane](/img/structure/B15199762.png)
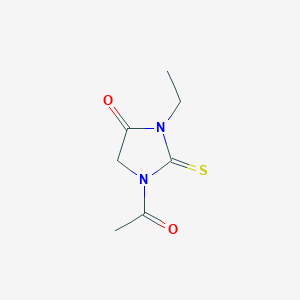
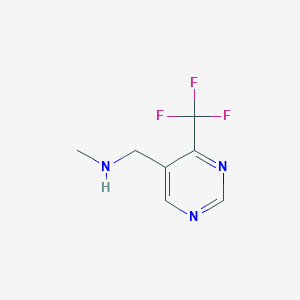
![[[[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-iodooxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]amino]phosphonic acid](/img/structure/B15199775.png)
![5-Chloro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B15199776.png)
